6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one
Description
Properties
IUPAC Name |
6-chloro-8-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPMONZQAKUYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization from β-(o-Trifluoromethylanilino)-propanoic Acid
A key patented method describes the synthesis of 4-chloro-8-(trifluoromethyl)quinoline, a closely related intermediate to this compound, by cyclization of β-(o-trifluoromethylanilino)-propanoic acid derivatives under chlorinating conditions. This process involves:
- Treatment of the β-(o-trifluoromethylanilino)-propanoic acid with phosphorus oxychloride (POCl₃) and iodine at elevated temperatures (93–95 °C) to promote cyclization and chlorination at the 4-position.
- Subsequent aqueous work-up with sodium bisulfite to isolate the quinoline intermediate.
- Crystallization from methanol to obtain high-purity 4-chloro-8-(trifluoromethyl)quinoline (purity ~98%).
This method yields the chlorinated quinoline core with the trifluoromethyl substituent already installed at position 8, facilitating further functionalization toward the 4(1H)-one structure.
Trifluoromethylation via Transition Metal-Catalyzed Methods
Recent synthetic advances include direct trifluoromethylation of quinoline derivatives at position 8 using:
- Transition metal catalysts such as nickel(II) trifluoroacetate with trifluoromethyl sources like trimethylsilyl trifluoromethane (TMSCF₃).
- Oxidants such as phenyliodine diacetate (PIDA) to facilitate radical or electrophilic trifluoromethylation.
- Mild reaction conditions (room temperature, 18 h stirring) in solvents like 1,2-dichloroethane (1,2-DCE).
This approach allows late-stage introduction of the trifluoromethyl group onto quinolin-8-yl acylamides, which can be precursors to quinolin-4(1H)-ones, offering a modular and efficient route.
Reaction Conditions and Optimization
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm ≥95% purity, critical for biological applications.
- Structural Characterization: Single-crystal X-ray diffraction (SC-XRD) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are employed to verify substitution patterns and confirm quinolinone formation.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight and confirms the presence of halogen and trifluoromethyl groups.
Summary Table of Preparation Methods
Research Findings and Notes
- The direct cyclization method with POCl₃ and iodine is well-established for constructing the chlorinated quinoline core with trifluoromethyl substitution, offering high purity and reproducibility.
- Hydrolysis or nucleophilic substitution of the 4-chloro group to the 4-oxo quinolinone is a critical step, requiring optimization of solvent, temperature, and time to maximize yield and minimize side products.
- Transition metal-catalyzed trifluoromethylation provides a flexible alternative, enabling late-stage functionalization of quinolin-8-yl derivatives, which can be adapted to synthesize various quinolinone analogs with trifluoromethyl groups.
- Analytical techniques such as NMR, HPLC, and X-ray crystallography are indispensable for confirming structure and purity, essential for subsequent pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
Antiviral Applications
One of the significant applications of 6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one derivatives is their potential as inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Research has demonstrated that certain derivatives exhibit high inhibitory activity against MERS-CoV, with one compound showing an IC50 value of 86 nM and good metabolic stability, low cytotoxicity, and favorable pharmacokinetic properties in vivo . This highlights the compound's promise as a therapeutic agent against emerging viral infections.
Antibacterial Activity
The compound also exhibits notable antibacterial properties. Studies have shown that quinoline derivatives, including this compound, possess significant activity against various bacterial strains. For instance, it has been reported to have minimum inhibitory concentration (MIC) values comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The following table summarizes its antibacterial activity:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Pseudomonas aeruginosa | 16 | |
| Escherichia coli | 32 |
These findings suggest that this compound could serve as a potential alternative treatment for resistant bacterial infections.
Antimalarial Activity
In addition to its antiviral and antibacterial properties, this compound has been investigated for its antimalarial effects. Recent studies have focused on optimizing quinolone-based compounds for efficacy against malaria parasites. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the quinolone scaffold significantly affect antimalarial potency. For example, compounds derived from this scaffold have shown effectiveness against both the blood and liver stages of malaria parasites .
Case Study 1: MERS-CoV Inhibition
A study conducted on a series of quinoline derivatives identified this compound as a promising candidate for MERS-CoV inhibition. The research involved high-content screening of over 200,000 compounds, leading to the identification of this derivative as a primary hit. Subsequent optimization efforts revealed its potential for further development into a therapeutic agent for viral infections .
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial efficacy of various quinoline derivatives, including the target compound. In vivo assays demonstrated significant reductions in bacterial load in infected mice treated with these compounds compared to controls. The results indicated that these derivatives could be developed into effective treatments for bacterial infections resistant to conventional therapies .
Mechanism of Action
The mechanism of action of 6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substitution Patterns
The biological activity of quinolin-4(1H)-one derivatives is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Positions and Bioactivity of Selected Quinolin-4(1H)-one Derivatives
Key Observations:
Substituent Position Sensitivity: The target compound’s Cl and CF₃ at C6 and C8, respectively, distinguish it from analogs with substitutions at C2, C3, or C3. For instance, 3j (C3-Br and C2-CF₃-phenyl) and CAS 949507-76-0 (C6-CF₃, C2-methyl) demonstrate that even minor positional changes alter electronic and steric profiles significantly . The MERS-CoV hit compound (3-acetyl-6-chloro-8-CF₃ derivative) underscores the importance of C2 and C3 modifications (e.g., acetyl and isopropylamino groups) for antiviral activity .
Impact of Halogens and CF₃ Groups: Chlorine at C6 may enhance electrophilicity, facilitating interactions with viral protease active sites. In contrast, CF₃ at C8 contributes to lipophilicity and metabolic stability, as seen in fluorinated antibiotics like fluoroquinolones . Bromine or iodine at C3 (e.g., 3j, 4a–c) enables further functionalization via cross-coupling reactions but may reduce solubility .
SAR Insights: Antiviral Activity: The acetyl and isopropylamino groups in the MERS-CoV hit analog suggest that C2/C3 substitutions are critical for binding affinity, whereas the parent compound (6-chloro-8-CF₃) may lack sufficient pharmacophore elements for efficacy . Antibacterial Potential: CF₃ groups at C8 (target compound) or C6 (CAS 949507-76-0) mimic fluoroquinolone motifs, hinting at possible antibacterial applications .
Pharmacological and Industrial Relevance
- Discontinued Status : The target compound is listed as discontinued by CymitQuimica, possibly due to challenges in synthesis, toxicity, or insufficient efficacy .
- Analog Advancement: Derivatives like the MERS-CoV hit compound and fluoroquinolone-like analogs (CAS 949507-76-0) remain under exploration, emphasizing the scaffold’s versatility .
Biological Activity
6-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound has a molecular formula of C10H5ClF3N2O and exhibits several notable chemical characteristics:
- Molecular Weight: 252.6 g/mol
- Melting Point: 285-286 °C
- Structure: The presence of a trifluoromethyl group significantly influences its biological activity and pharmacokinetic properties.
Antiviral Activity
Recent studies have highlighted the potential of this compound as an inhibitor of Middle East Respiratory Syndrome Coronavirus (MERS-CoV). In a high-content screening of over 200,000 compounds, this compound demonstrated significant antiviral activity with an IC50 value of 0.15 µM against MERS-CoV. It exhibited low toxicity (CC50 > 10 µM) across various mammalian cell lines such as VERO and CHO-K1, indicating a favorable safety profile for further development .
| Compound | IC50 (µM) | CC50 (µM) | Remarks |
|---|---|---|---|
| This compound | 0.15 | >10 | Potent MERS-CoV inhibitor with low toxicity |
Antimalarial Activity
In addition to its antiviral properties, this quinoline derivative has shown promising results in antimalarial studies. Research indicates that compounds with similar structures exhibit blood schizonticidal activity, making them potential candidates for malaria treatment. While specific data on this compound's efficacy against malaria is limited, related compounds have demonstrated effective inhibition of Plasmodium species in rodent models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom at position 6 contributes to its interaction with biological targets. SAR studies suggest that modifications at various positions on the quinoline ring can lead to improved potency and selectivity against specific pathogens .
Case Study 1: MERS-CoV Inhibition
A study conducted by researchers at Institut Pasteur Korea involved screening various quinoline derivatives for their inhibitory effects on MERS-CoV. Among these, this compound was identified as one of the most potent candidates. Further investigations into its metabolic stability revealed that it maintains good pharmacokinetic properties in vivo, suggesting potential for oral bioavailability and therapeutic use .
Case Study 2: Antimalarial Efficacy
In a separate investigation into antimalarial agents, derivatives of quinoline were tested against Plasmodium berghei in murine models. Although specific data on this compound was not highlighted, the overarching findings indicate that modifications similar to those seen in this compound could enhance efficacy against malaria parasites while minimizing resistance development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis often involves halogenation and trifluoromethylation steps. For example, bromination using reagents like -bromosuccinimide (NBS) can introduce halogens at specific positions, while trifluoromethyl groups are typically added via nucleophilic substitution or transition metal-catalyzed reactions. Reaction optimization may include solvent selection (e.g., DMF for polar intermediates) and temperature control (e.g., 0–60°C) to minimize side products. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is standard .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : - and to verify substituent positions (e.g., trifluoromethyl at C8, chloro at C6).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (, expected ).
- X-ray Crystallography : Single-crystal analysis resolves tautomeric forms (e.g., lactam vs. enol) and confirms bond angles/distances (mean C–C bond length: 1.39 Å, R factor < 0.06) .
Q. What are common impurities or byproducts in the synthesis of this compound, and how are they identified?
- Methodological Answer : Common impurities include positional isomers (e.g., 8-chloro-6-trifluoromethyl derivatives) and incomplete halogenation products. LC-MS or GC-MS with reverse-phase columns (C18, acetonitrile/water mobile phase) can detect these. Reference standards from compound libraries (e.g., CAS 367-21-1474) aid in identification .
Advanced Research Questions
Q. How does the substituent pattern influence the regioselectivity of electrophilic reactions (e.g., bromination) in this compound?
- Methodological Answer : The electron-withdrawing trifluoromethyl group directs electrophiles to the C3 or C6 positions. For example, bromination of 3-benzyl-2-methylquinolin-4(1H)-one yields 2-(bromomethyl) derivatives due to steric and electronic effects. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies enhance the bioactivity of quinolin-4(1H)-one derivatives, such as antibacterial potency?
- Methodological Answer : Functionalization at the N1 position (e.g., alkylation or difluoromethylation) improves membrane permeability. For example, BrCFCOOEt-mediated N-difluoromethylation increases lipophilicity, enhancing efficacy against Gram-negative bacteria. SAR studies correlate C8 trifluoromethyl groups with improved DNA gyrase inhibition .
Q. How can X-ray crystallography resolve ambiguities in tautomeric or conformational dynamics of quinolin-4(1H)-one derivatives?
- Methodological Answer : Single-crystal studies at low temperatures (e.g., 100 K) stabilize tautomers. For this compound, the lactam form is predominant, with a dihedral angle of 5.2° between the quinoline ring and trifluoromethyl group. Data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement software (SHELXL) ensure accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
